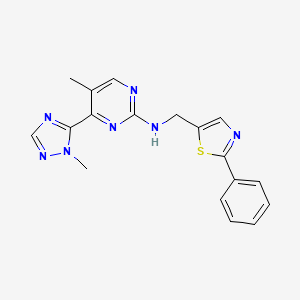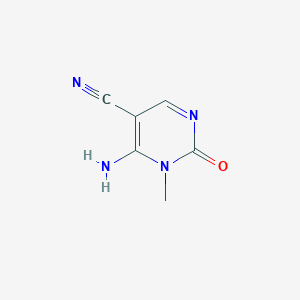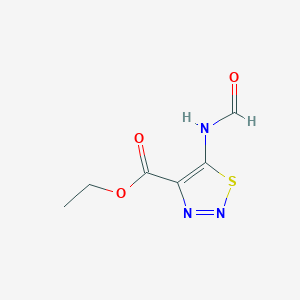
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol is a chemical compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 4-position and an ethanol group at the 3-position of the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA. The oxadiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol can be compared with other oxadiazole derivatives, such as:
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: Similar in structure but with an amine group instead of an ethanol group.
5-Methyl-1,3,4-oxadiazole: A different regioisomer with distinct chemical properties.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A combination of oxadiazole and furazan rings, used in energetic materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H8N2O2 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanol |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(4(2)8)7-9-6-3/h4,8H,1-2H3 |
InChI-Schlüssel |
GXPHDIFFQSPPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



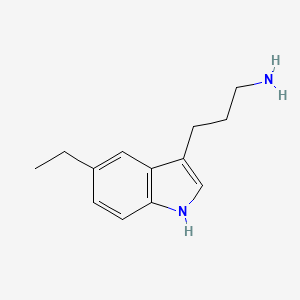
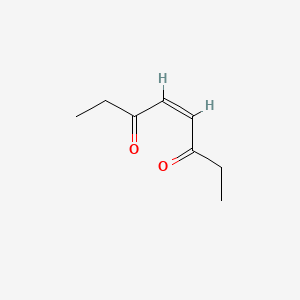

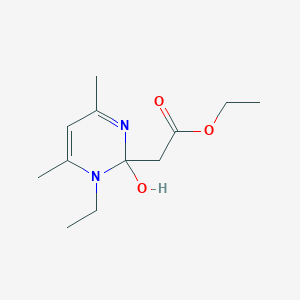
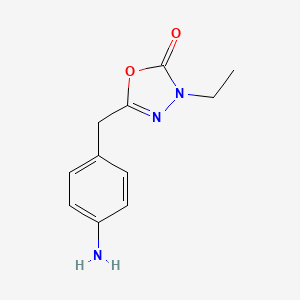

![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)


